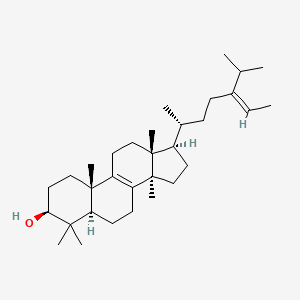

Pneumocysterol

Descripción

Historical Overview of Pneumocysterol Discovery and Initial Characterization

This compound was detected in lipids extracted from formalin-fixed human lungs infected with Pneumocystis carinii. ebi.ac.ukasm.orgnih.gov Its structure was elucidated using various analytical techniques, including gas-liquid chromatography (GLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry. ebi.ac.ukasm.orgnih.govnih.gov These analyses were performed in conjunction with the analysis of chemically synthesized authentic standards to confirm the structural identity of the isolated compound. ebi.ac.ukasm.orgnih.gov this compound was identified as a C32 sterol, essentially a lanosterol (B1674476) molecule with a C-24 ethylidene group. ebi.ac.ukasm.orgnih.govnih.gov Initial studies on human-derived P. carinii hominis revealed high concentrations of this C32 sterol in some samples. pnas.orgnih.govresearchgate.net

Significance of Unique Sterol Profiles in Fungal Organisms

Sterols are essential components of eukaryotic cell membranes, playing crucial roles in membrane structure, fluidity, and cellular responses to environmental stress. researchgate.netmdpi.comfrontiersin.org The sterol composition of fungal organisms is often distinct from that of mammals, which primarily use cholesterol. mdpi.comfrontiersin.orgresearchgate.net The unique sterol profiles in fungi, such as the presence of ergosterol (B1671047) in most species, serve as valuable targets for antifungal drugs. pnas.orgresearchgate.netmdpi.comfrontiersin.org The atypical sterol profile of Pneumocystis, characterized by the absence of ergosterol and the presence of sterols like this compound, contributes to its resistance to standard antifungal therapies that target ergosterol biosynthesis or function. oup.comresearchgate.net The ability of Pneumocystis to synthesize these distinct 24-alkylsterols, despite being able to scavenge cholesterol, highlights the potential importance of these unique lipids for the organism's survival and proliferation. pnas.orgnih.govnih.gov Research indicates that the sterol biosynthetic mechanisms in Pneumocystis may resemble those in plants and filamentous fungi in their ability to use lanosterol as a substrate for C-24 methyltransferase activity. pnas.org The high activity of sterol C-24 methyltransferase (Erg6p) in Pneumocystis is suggested to be responsible for the formation of 24-alkylsterols, including this compound. pnas.orgnih.govuniprot.org

Structure

3D Structure

Propiedades

Número CAS |

78821-76-8 |

|---|---|

Fórmula molecular |

C32H54O |

Peso molecular |

454.8 g/mol |

Nombre IUPAC |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C32H54O/c1-10-23(21(2)3)12-11-22(4)24-15-19-32(9)26-13-14-27-29(5,6)28(33)17-18-30(27,7)25(26)16-20-31(24,32)8/h10,21-22,24,27-28,33H,11-20H2,1-9H3/b23-10-/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |

Clave InChI |

XCGCVXQNARNGON-RNBJSANHSA-N |

SMILES |

CC=C(CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(C)C |

SMILES isomérico |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)\C(C)C |

SMILES canónico |

CC=C(CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pneumocysterol |

Origen del producto |

United States |

Structural Elucidation of Pneumocysterol

Methodologies for Definitive Structural Identity

The structural identity of pneumocysterol was definitively determined using a multi-faceted approach involving several spectroscopic and chromatographic techniques pnas.orgebi.ac.ukresearchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1H and 13C)

NMR spectroscopy, including both 1H and 13C NMR, played a crucial role in the structural elucidation of this compound pnas.orgebi.ac.ukresearchgate.netpnas.org. Spectra were typically obtained using broad band spectrometers, with samples dissolved in deuterated chloroform (B151607) (CDCl3) pnas.org. Proton and carbon chemical shifts were referenced to CDCl3 pnas.org.

Detailed analysis of the 1H NMR spectrum provided key information about the proton environments in the molecule. For instance, characteristic signals were observed for the methyl groups and the protons around the double bond in the side chain pnas.orgpnas.org. Specifically, the 1H spectrum of chemically synthesized this compound showed signals from C-25 at 2.818 ppm (Z isomer) and 2.201 ppm (E isomer), and C-28 at 5.097 ppm (Z isomer) and 5.122 ppm (E isomer) pnas.orgpnas.org. The spectrum of this compound isolated from P. carinii hominis was found to be identical to that of the major synthetic product, corresponding to the Z isomer pnas.orgpnas.org.

13C NMR spectroscopy provided complementary information about the carbon skeleton pnas.orgpnas.org. Assignments of 1H and 13C chemical shifts were confirmed through heteronuclear shift correlation spectroscopy pnas.orgpnas.org.

Here is a table summarizing some key 1H NMR data for the Z isomer of this compound:

| Hydrogen Atom | Chemical Shift (ppm) | Multiplicity |

| C-18 CH3 | 0.699 | s |

| C-19 CH3 | 1.008 | s |

| C-29 CH3 (Z) | 1.521 | d |

| C-25 H (Z) | 2.818 | heptet |

| C-3α H | 3.240 | m |

| C-28 H (Z) | 5.097 | - |

High-Resolution Mass Spectrometry (HRMS) and Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)

Mass spectrometry, particularly high-resolution electron-impact GLC-MS, was instrumental in determining the molecular weight and elemental composition of this compound pnas.orgebi.ac.ukresearchgate.netpnas.org. GLC-MS analyses of sterols from P. carinii hominis revealed components with molecular weights corresponding to C31 and C32 sterols pnas.org. This compound was identified as a C32 sterol with a molecular weight of 454 pnas.org.

Electron-impact mass spectra provided fragmentation patterns that helped in piecing together the structure pnas.orgresearchgate.net. For instance, characteristic ions observed in the mass spectrum of this compound isolated from P. carinii hominis matched those of authentic synthetic this compound, confirming its identity nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy was also employed to obtain information about the functional groups present in this compound ebi.ac.ukresearchgate.netnih.gov. IR spectra provided characteristic absorption bands corresponding to key structural features, such as hydroxyl groups and double bonds nih.govmdpi.com. Procedures for obtaining IR spectra were standardized nih.gov.

Stereochemical Assignment and Isomeric Characterization (e.g., Z/E Isomers)

The presence of an ethylidene group at C-24 in this compound introduces the possibility of geometric isomerism (Z/E isomers) around the double bond nih.gov. Stereochemical assignment was crucial for defining the exact structure of the naturally occurring compound pnas.orgnih.gov.

The Z and E isomers of ethylidenelanost-8-en-3β-ol were distinguished using techniques such as NMR spectroscopy, particularly by analyzing the chemical shifts and coupling patterns of protons near the double bond pnas.orgpnas.orgnih.gov. For example, the 1H NMR signals for the C-25 and C-28 protons differed between the Z and E isomers pnas.orgpnas.org. The Z isomer exhibited characteristic signals at 2.818 ppm (C-25) and 5.097 ppm (C-28), while the E isomer showed signals at 2.201 ppm (C-25) and 5.122 ppm (C-28) pnas.orgpnas.org.

Comparison of the NMR spectrum of this compound isolated from P. carinii hominis with those of chemically synthesized Z and E isomers confirmed that the naturally occurring compound was primarily the Z isomer [(24Z)-ethylidenelanost-8-en-3β-ol] pnas.orgpnas.orgnih.gov. This assignment was further supported by NOESY experiments on the synthetic mixture, which showed expected cross-peaks for the Z isomer pnas.orgpnas.org.

The E/Z nomenclature is based on the Cahn-Ingold-Prelog priority rules, where the configuration is assigned as Z (zusammen) if the higher-priority groups on each carbon of the double bond are on the same side, and E (entgegen) if they are on opposite sides goalparacollege.ac.inchemaxon.comwikipedia.orglibretexts.org.

Chemical Synthesis as a Tool for Structural Confirmation and Standard Generation

Chemical synthesis of authentic standards of both the Z and E isomers of ethylidenelanost-8-en-3β-ol was a vital step in confirming the structure of this compound isolated from biological sources pnas.orgebi.ac.ukresearchgate.netnih.gov. The synthetic route typically started from lanosterol (B1674476) pnas.orgresearchgate.net.

A reported synthesis involved converting lanosterol to 3β-acetoxylanost-8-en-24-one, followed by a Wittig reaction using ethyl triphenylphosphonium iodide to introduce the ethylidene group at C-24 pnas.orgresearchgate.net. This reaction yielded a mixture of the Z and E isomers pnas.orgresearchgate.net.

Comparison of the chromatographic and spectroscopic properties (such as GLC retention times and NMR spectra) of the isolated natural product with those of the synthetic standards provided definitive confirmation of the structure of this compound pnas.orgresearchgate.netnih.gov. The chemically synthesized standards were also used for quantitative analyses pnas.orgresearchgate.net.

In one synthesis, the final products, (24E)- and (24Z)-ethylidenelanost-8-en-3β-ol, were isolated as a white solid, with the Z isomer being the major component (approximately 85%) and the E isomer the minor component (approximately 15%) pnas.orgresearchgate.net.

Biosynthetic Pathways and Enzymology of Pneumocysterol

Divergence from Canonical Fungal Sterol Biosynthesis Pathways

The sterol biosynthesis pathway in Pneumocystis species presents a significant departure from the canonical pathways observed in most other fungi. This divergence is a key biological feature of the organism and has profound implications for its physiology and susceptibility to antifungal agents.

Interplay of Cholesterol Scavenging and De Novo Sterol Synthesis in Pneumocystis

Pneumocystis has a dual strategy for acquiring sterols: it actively scavenges cholesterol from its mammalian host, and it also performs de novo synthesis of unique sterols. nih.govcurtin.edu.au Cholesterol obtained from the host constitutes the bulk sterol, accounting for up to 81% of the total sterols in the organism. oup.com This reliance on host cholesterol is a significant metabolic adaptation. nih.govnih.gov

Despite the abundance of scavenged cholesterol, Pneumocystis maintains a functional, albeit truncated, de novo sterol synthesis pathway. oup.comresearchgate.net This pathway produces specific sterols, sometimes referred to as "metabolic sterols," which are not available from the host but are believed to be essential for the organism's viability and proliferation. oup.comasm.org The fact that the organism expends energy to synthesize these unique sterols, including Pneumocysterol, underscores their vital biological role, potentially in specific membrane domains or cellular processes where host-derived cholesterol is unsuitable. oup.comasm.org The presence of genes for sterol biosynthesis and the proven functionality of their enzymes confirm that this de novo synthesis is crucial for the pathogen's survival. nih.govresearchgate.net

Precursors and Intermediate Metabolites in this compound Biosynthesis

The de novo synthesis pathway in Pneumocystis utilizes specific precursors and generates a series of unique intermediate compounds, culminating in sterols like this compound.

Lanosterol (B1674476) as a Key Substrate and Intermediate

Lanosterol is a critical C30 intermediate in the biosynthesis of both cholesterol and ergosterol (B1671047) in mammals and fungi, respectively. nih.gov In the Pneumocystis pathway, lanosterol plays a central role not just as an intermediate but as a key substrate for subsequent modifications. nih.govpnas.orgpnas.org This represents another major divergence from many other fungi, such as Saccharomyces cerevisiae, where demethylated intermediates like zymosterol (B116435) are the preferred substrates for the enzymes that add alkyl groups to the sterol side chain. oup.comnih.govbioone.org

The ability of Pneumocystis enzymes to use lanosterol directly as a substrate for C-24 alkylation explains the presence of C31 and C32 lanosterol derivatives, like this compound. nih.govpnas.org This characteristic also contributes to the inefficacy of azole antifungal drugs, which target the demethylation of the lanosterol nucleus. pnas.orgpnas.org By alkylating the side chain before demethylation, Pneumocystis can produce its required sterols even when demethylation is inhibited. pnas.org

Identification of C28 and C29 24-Alkylsterols

A hallmark of the Pneumocystis sterol profile is the presence of a variety of 24-alkylsterols, which are sterols with additional methyl or ethyl groups at the C-24 position of the side chain. nih.gov These modifications result in the formation of C28 and C29 sterols. nih.govbioone.org These pathogen-specific sterols are distinct from the host's cholesterol (a C27 sterol) and are not found in mammals, which lack the necessary enzymes for C-24 alkylation. nih.gov The dominant organism-specific sterols in rat-derived Pneumocystis carinii have a double bond at the C-7 position of the sterol nucleus and an alkyl group at the C-24 position. asm.orgnih.gov

In addition to these, higher molecular mass lanosterol derivatives have been identified, notably in human-derived Pneumocystis jirovecii. researchgate.netebi.ac.uk These include the C31 sterol 24-methylenelanost-8-en-3β-ol and the C32 sterol this compound, which is (24Z)-ethylidenelanost-8-en-3β-ol. nih.govnih.govpnas.org The presence of these complex sterols suggests that the C-24 alkylation process in Pneumocystis can involve the transfer of one or two methyl groups. bioone.orgresearchgate.net

Comparative Biochemical Pathways Across Eukaryotic Domains

The biosynthetic pathway leading to this compound in Pneumocystis exhibits both notable similarities and critical differences when compared to the sterol metabolic pathways in plants, other fungi, and mammals.

Similarities to Plant and Filamentous Fungal Sterol Biogenesis

The sterol biosynthesis pathway in Pneumocystis shares features with those in plants and other fungi, particularly in the alkylation of the sterol side chain. While most fungi, like Saccharomyces cerevisiae, typically perform a single methylation at the C-24 position, the dual methylation seen in Pneumocystis is analogous to processes found in the plant kingdom. nih.gov Plants utilize two distinct SMT enzymes (SMT1 and SMT2) to produce 24-methyl and 24-ethyl sterols, such as campesterol, sitosterol, and stigmasterol. frontiersin.orgnih.gov

The initial steps, such as the synthesis of the precursor lanosterol, are conserved among fungi. researchgate.net However, the subsequent modifications diverge. The production of C28 and C29 sterols with a Δ7 bond in the nucleus, as seen in Pneumocystis, has also been observed in certain plant-pathogenic rust fungi. researchgate.net

Biological Roles and Ecological Significance of Pneumocysterol in Pneumocystis

Role of Pneumocysterol in Pneumocystis Membrane Homeostasis and Function

Sterols are vital components of eukaryotic cell membranes, essential for cell growth and viability. They contribute to establishing appropriate membrane fluidity and regulating membrane-bound enzymes. oup.com While Pneumocystis primarily utilizes host-derived cholesterol as its bulk sterol, accounting for about 75% of the organism's free sterols, the presence of Pneumocystis-specific sterols like this compound suggests they fulfill specific stereochemical requirements for optimal functioning of the parasite's membrane components. asm.org The identification of 24-alkylsterols, including this compound, in Pneumocystis carinii hominis suggests that these compounds are important components of the pathogen's membranes. researchgate.net The synthesis of these sterols requires substantial ATP equivalents, further indicating their significance for membrane integrity and function. researchgate.net

This compound as a Signature Lipid for Pneumocystis Species Identification

This compound, along with other Δ7 24-alkylsterols, is considered a signature lipid for Pneumocystis species. researchgate.netoup.com These sterols are relatively rare and have not been reported in other pathogens infecting human lungs, making them valuable markers for the presence of Pneumocystis. nih.gov

Application in Molecular Diagnostic Research and Organism Detection

The unique sterol profile of Pneumocystis, including the presence of this compound, can be utilized for diagnostic purposes. The detection of several of these distinct sterols in a sample strongly indicates the presence of the organism. oup.comnih.gov Improved diagnostic procedures for Pneumocystis pneumonia (PcP) could potentially be developed based on the detection of these Pneumocystis-specific sterols. pnas.org

Variability and Heterogeneity of this compound Presence in Pneumocystis Populations

Studies have revealed significant variability in the levels of this compound among different Pneumocystis populations. Large variations in this compound content have been observed in samples taken from different sites within the same pair of infected human lungs, similar to variations seen among samples from different patients. ebi.ac.uknih.govnih.gov This heterogeneity is unlikely to be caused by factors such as diet or drugs, suggesting it represents biochemical differences between distinct Pneumocystis genotypes or phenotypic populations coinfecting the same individual. ebi.ac.uknih.govnih.gov this compound has been found in concentrations ranging from trace levels to as high as 50% of the non-cholesterol sterols in some human-derived samples, while being present only in trace amounts in organisms from the experimental rat PcP model. nih.gov This variability highlights the biochemical diversity within Pneumocystis species, particularly between those infecting different host species and even within populations infecting the same host.

Evolutionary Adaptations in Pneumocystis Sterol Utilization and Synthesis

The sterol metabolism of Pneumocystis reflects evolutionary adaptations, particularly its reliance on host cholesterol and its unique sterol synthesis pathway. While Pneumocystis scavenges cholesterol from its mammalian host, it also synthesizes its own distinct sterols, such as this compound and 24-methylenelanost-8-en-3β-ol. researchgate.netnih.gov The enzymatic systems for sterol synthesis are conserved among fungi and mammals up to the synthesis of lanosterol (B1674476). researchgate.net However, Pneumocystis possesses sterol C-24 methyltransferase activity that can use lanosterol as a substrate, leading to the formation of 24-alkylated lanosterol compounds like euphorbol (B12298501) (C31) and this compound (C32). pnas.orgresearchgate.netnih.gov This is unlike other fungi where zymosterol (B116435) is typically the substrate for Erg6. oup.com The ability of Pneumocystis to form 24-alkylsterols before the demethylation of the lanosterol nucleus may explain the inefficacy of certain antifungal drugs like azoles, which target this demethylation step in other fungi. pnas.orgresearchgate.net The evolution of ergosterol (B1671047) synthesis in fungi shows a trend from cholesterol and other Δ5 sterols in earlier diverging species to ergosterol in later ones, with deviations in certain clades, including the presence of cholesterol as the main sterol in Pneumocystis. plos.org The loss of certain biosynthetic pathways in Pneumocystis suggests a reliance on nutrient scavenging from the host as an evolutionary adaptation. nih.gov

Host-Organism Interactions Influenced by Sterol Metabolism (non-clinical)

The sterol metabolism of Pneumocystis, particularly its scavenging of host cholesterol, plays a significant role in its interaction with the mammalian host. Pneumocystis appears to form the bulk of its membrane bilayers by scavenging host cholesterol. asm.orgresearchgate.net This scavenging ability, coupled with the synthesis of its own specific sterols, allows the organism to thrive within the host lung environment. pnas.org The intimate interaction between the Pneumocystis trophic form and alveolar host cells may involve mechanisms facilitating nutrient acquisition, potentially similar to those seen in obligate biotrophic fungi. frontiersin.org While the exact mechanisms of cholesterol and other nutrient acquisition by Pneumocystis remain unclear, the presence of scavenger receptors in its genome suggests active uptake of host lipids. The unique sterol composition of Pneumocystis membranes, distinct from that of the host, also influences host-pathogen interactions at the cellular level, potentially affecting immune recognition and response, although the specific non-clinical implications of this compound in these interactions require further investigation.

Advanced Research Methodologies for Pneumocysterol Studies

Isolation and Purification Techniques

The initial and critical step in the study of Pneumocysterol involves its separation and purification from the complex lipid milieu of Pneumocystis organisms and infected host tissues. A combination of chromatographic techniques is typically employed to achieve the high degree of purity required for subsequent structural analysis. The neutral lipid fraction, obtained from lipid extracts, is the starting point for the isolation of free sterols and steryl esters. nih.gov

Preparative Gas-Liquid Chromatography (GLC)

Preparative Gas-Liquid Chromatography (GLC) has been a key technique for the isolation of this compound. This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support. While specific parameters for this compound isolation are not extensively detailed in all literature, the principles of preparative GLC involve the use of wider-bore columns to handle larger sample loads compared to analytical GC. The separated components are then collected as they elute from the column. The efficiency of separation is dependent on factors such as the type of stationary phase, column temperature, and carrier gas flow rate. For sterol analysis in general, non-polar or semi-polar stationary phases are often utilized.

High-Performance Liquid Chromatography (HPLC) for Sterol Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and profiling of sterols in biological samples. researchgate.net In the context of Pneumocystis research, reversed-phase HPLC is commonly used to analyze the neutral lipid fraction. researchgate.net This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds, such as many sterols, are retained longer on the column. The sterol composition of Pneumocystis carinii has been examined using HPLC, revealing a complex profile of sterols. nih.gov The choice of mobile phase, often a mixture of solvents like methanol, acetonitrile, and water, is crucial for achieving optimal separation of structurally similar sterols. Detection is typically performed using ultraviolet (UV) absorbance or mass spectrometry.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation of lipids, including sterols. nih.gov In the study of this compound, preparative TLC is employed to fractionate the neutral lipid extract to isolate free sterols and steryl esters. nih.gov The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated on a plate. The separation is achieved by developing the plate in a chamber with a suitable mobile phase, which is a solvent or a mixture of solvents. rockefeller.edu The choice of the solvent system is critical and is based on the polarity of the compounds to be separated. For neutral lipids like sterols, a relatively non-polar mobile phase is used. rockefeller.edu After development, the separated compounds can be visualized (e.g., using iodine vapor or UV light) and the bands corresponding to the desired sterols can be scraped from the plate and the compounds eluted for further analysis.

Analytical Spectroscopic and Spectrometric Approaches

Once purified, the structural elucidation of this compound relies on a combination of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. The structure of this compound has been elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectrometry. nih.gov

Comprehensive NMR Techniques (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including complex sterols like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to piece together the molecular puzzle.

¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For the synthetic analogues of this compound, (24Z)- and (24E)-ethylidenelanost-8-en-3β-ol, key ¹H-NMR signals have been reported. For instance, the signals for the methyl protons at C-18 and C-19 are observed as singlets. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies protons that are coupled to each other, typically through two or three bonds. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a specific type of 2D NMR experiment that is vital for determining the stereochemistry of a molecule. acdlabs.comacdlabs.com NOESY detects protons that are close to each other in space, irrespective of whether they are connected through bonds. acdlabs.comacdlabs.com This "through-space" correlation is essential for establishing the relative orientation of substituents and the conformation of the ring system in sterols, ultimately confirming the (Z)-configuration of the ethylidene group at C-24 in this compound. youtube.com

Table 1: Representative ¹H-NMR Chemical Shift Data for a this compound Analogue

| Proton | Chemical Shift (ppm) | Multiplicity |

| C-18-CH₃ | 0.699 | s |

| C-19-CH₃ | 1.008 | s |

Data based on the synthetic (24Z)- and (24E)-ethylidenelanost-8-en-3β-ol mixture. researchgate.net

Advanced Mass Spectrometry (e.g., LC-MS, HRMS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence.

In the study of sterols, including this compound, mass spectrometry is used to confirm the molecular weight and to gain insights into the structure by analyzing how the molecule breaks apart (fragments) in the mass spectrometer. Common fragmentation patterns for sterols include the loss of a water molecule from the hydroxyl group and cleavage of the side chain. The specific fragmentation pattern of this compound would be instrumental in confirming its lanosterol-based core and the nature of the C-24 ethylidene substituent.

Table 2: Common Fragmentation Mechanisms in Steroid Mass Spectrometry

| Fragmentation Type | Description |

| Loss of Water | Elimination of the hydroxyl group as H₂O. |

| Side-Chain Cleavage | Fragmentation of the alkyl side chain at various points. |

| Ring Cleavage | Fission of the steroid ring system, though less common for the core structure. |

Biochemical and Molecular Genetics Investigations

Biochemical and molecular genetics investigations have been instrumental in elucidating the unique sterol biosynthesis pathway in Pneumocystis and identifying potential drug targets. These studies have provided critical insights into the enzymatic reactions and genetic machinery responsible for the production of this compound and other unusual sterols found in this opportunistic fungal pathogen.

Enzyme Activity Assays (e.g., SAM:SMT)

A key enzyme in the Pneumocystis sterol biosynthetic pathway is S-adenosyl-L-methionine:C-24 sterol methyl transferase (SAM:SMT). This enzyme is responsible for the alkylation of the sterol side chain, a crucial step that distinguishes fungal sterols from mammalian cholesterol. Assays to measure the activity of SAM:SMT have been pivotal in understanding its substrate specificity and catalytic mechanism.

Research has shown that the recombinant P. carinii SAM:SMT exhibits a preference for lanosterol (B1674476) over zymosterol (B116435) as a substrate. This is a significant finding, as in many other fungi, zymosterol is the preferred substrate. The ability of the Pneumocystis enzyme to utilize lanosterol directly explains the presence of 24-alkylated lanosterol derivatives like this compound. Furthermore, these assays have demonstrated that the enzyme can catalyze the transfer of one or two methyl groups to the C-24 position of the sterol side chain. This dual activity contributes to the diversity of sterols observed in Pneumocystis. The inefficacy of azole antifungals, which target lanosterol demethylation, can be attributed to the fact that Pneumocystis can alkylate lanosterol before demethylation occurs. pnas.org

Genetic Manipulation and Heterologous Expression Systems (e.g., Saccharomyces cerevisiae mutants)

The inability to reliably cultivate Pneumocystis jirovecii in the laboratory has posed a significant challenge to its genetic manipulation. To circumvent this, researchers have utilized heterologous expression systems, most notably the budding yeast Saccharomyces cerevisiae. By expressing Pneumocystis genes in S. cerevisiae mutants that have specific genes deleted, scientists can study the function of the Pneumocystis proteins in a well-characterized model organism.

This approach has been successfully used to study the Pneumocystis carinii dihydropteroate (B1496061) synthase (DHPS) gene, providing insights into drug resistance. nih.gov Similarly, functional analysis of the P. carinii ERG11 gene, which encodes lanosterol 14-alpha-demethylase, was achieved by expressing it in an S. cerevisiae ERG11 mutant. oup.com These studies have been crucial for characterizing the function of Pneumocystis genes and for screening potential inhibitors. The use of S. cerevisiae as a surrogate system allows for the investigation of gene function and enzyme activity in a controlled environment, overcoming the limitations imposed by the lack of a robust Pneumocystis culture system. nih.govresearchgate.net

Lipidomics and Metabolic Profiling

Lipidomics, the large-scale study of lipids, has emerged as a powerful tool for investigating the complex lipid composition of Pneumocystis. researchgate.netkcl.ac.uk Through techniques like high-resolution mass spectrometry, researchers can obtain a comprehensive profile of the lipids present in a biological sample. researchgate.netnih.gov This untargeted approach allows for the identification of a wide range of lipid species, providing a global snapshot of the organism's lipid metabolism. nih.govmdpi.com

Metabolic profiling of Pneumocystis has revealed a unique sterol composition that includes this compound and other Δ7 24-alkylsterols. nih.gov These distinct sterols can serve as biomarkers for the presence of the organism. nih.gov Comparative lipidomic analyses of P. jirovecii from different human samples have revealed variations in sterol profiles, with some isolates having high proportions of C28 and C29 sterols, while others are dominated by higher molecular weight sterols like this compound. These differences may reflect variations in the metabolic state of the organism or the host environment. The application of lipidomics provides a powerful approach to uncover novel aspects of Pneumocystis biology and to identify potential new targets for therapeutic intervention. mdpi.comnih.gov

In vitro and Ex vivo Culture Models for Pneumocystis Sterol Research

The study of Pneumocystis sterol biosynthesis has been significantly hampered by the difficulty in cultivating the organism outside of the mammalian lung. nih.gov Despite these challenges, progress has been made in developing short-term culture systems and utilizing animal-derived organisms for research.

Challenges and Advances in Pneumocystis Cultivation

Pneumocystis jirovecii, the species that infects humans, has long been considered non-culturable. mdpi.com Numerous attempts to grow the organism in axenic (cell-free) culture or with feeder cell layers have had limited success. mdpi.com The obligate biotrophic nature of Pneumocystis suggests that it is highly dependent on the host lung environment for essential nutrients. nih.gov

Despite these difficulties, some advances have been made. Short-term cultivation of animal-derived Pneumocystis species has been achieved, providing a limited window for experimental studies. mdpi.com Recently, a significant breakthrough was the development of a long-term axenic culture system for P. jirovecii, which achieved a 42.6-fold increase in organism numbers over 48 days. mdpi.com However, the growth rate remains slow, and further optimization is needed. mdpi.com The development of precision-cut lung slices (PCLS) as an ex vivo model also shows promise for maintaining Pneumocystis murina (the species that infects mice) for up to 14 days. nih.govnih.govnih.gov These models provide a more physiologically relevant environment for studying the organism's biology, including its sterol metabolism.

Use of Animal-Derived Pneumocystis Organisms for Sterol Analysis

Due to the scarcity of human-derived P. jirovecii, much of the research on Pneumocystis sterols has been conducted using organisms isolated from animal models, such as rats (P. carinii) and mice (P. murina). nih.govmdpi.com These animal-derived organisms can be propagated in immunosuppressed animals to generate sufficient quantities for biochemical analysis. researchgate.net

Sterol analysis of P. carinii from rats revealed a distinct profile of 24-alkylsterols that are not synthesized by the mammalian host. nih.gov This finding was crucial in establishing that Pneumocystis has its own de novo sterol biosynthetic pathway. nih.gov Subsequent studies have compared the sterol composition of animal-derived Pneumocystis with that of P. jirovecii from human samples. While there are many similarities, such as the presence of fungisterol, some differences have also been noted. For instance, this compound has been detected in some human samples but not in organisms from several animal models. pnas.orgnih.gov These comparative studies are essential for validating the use of animal models in the development of drugs targeting sterol biosynthesis in human Pneumocystis pneumonia. nih.gov

Future Directions and Emerging Research Paradigms in Pneumocysterol

Elucidating the Complete Repertoire and Interrelationships of Pneumocystis Sterols

Future research is poised to fully delineate the complete sterol composition of Pneumocystis species, moving beyond the identification of major components to characterize minor and intermediate sterols. This comprehensive analysis is crucial for understanding the intricate interplay and metabolic flux within the sterol biosynthesis pathway. While cholesterol, scavenged from the host, is the most abundant sterol, the de novo synthesis of a unique array of 24-alkylsterols is vital for the organism's survival. nih.gov A significant focus of ongoing research is to understand the interrelationships between these endogenously synthesized sterols, including the prominent C32 sterol, pneumocysterol, and other C28 and C29 sterols. researchgate.net

The sterol profile of Pneumocystis can exhibit remarkable heterogeneity, with the proportion of this compound varying significantly among different isolates. nih.gov This variation suggests the existence of distinct phenotypic or genotypic populations, potentially with different metabolic regulations. nih.gov Future investigations will likely employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to create a detailed metabolic map of the Pneumocystis sterolome. This will involve tracing the conversion of precursor molecules to final sterol products, thereby clarifying the precise branching and interconnections within the pathway. Understanding these relationships is fundamental to identifying potential metabolic chokepoints that could be targeted for therapeutic intervention.

Functional Genomics and Proteomics in Advancing Sterol Pathway Understanding

The advent of advanced molecular techniques has opened new avenues for a deeper understanding of the genetic and enzymatic machinery responsible for this compound biosynthesis.

Genomic and Transcriptomic Approaches to Metabolic Pathway Mapping

Genomic and transcriptomic analyses have been instrumental in sketching the blueprint of the Pneumocystis sterol biosynthetic pathway. Genome sequencing has revealed the presence of genes homologous to those in other fungi, but with notable exceptions that account for the unique sterol profile of Pneumocystis. For instance, while the organism possesses the machinery for the initial stages of sterol synthesis, it lacks the genes required for the production of ergosterol (B1671047), the typical fungal sterol. researchgate.netnih.gov

Future transcriptomic studies, such as RNA sequencing, will be pivotal in mapping the expression patterns of genes involved in sterol biosynthesis under different conditions. This will help to identify the key regulatory genes and understand how the pathway is modulated in response to environmental cues and drug pressures. By correlating gene expression data with the sterol profiles, researchers can build a more dynamic model of the metabolic pathway, highlighting the key enzymatic steps in the formation of this compound and other unique sterols. nih.gov

Proteomic Characterization of Sterol Biosynthesis Enzymes

While genomic data provides the blueprint, proteomics offers a direct window into the functional machinery of the cell. The characterization of the enzymes involved in this compound biosynthesis is a critical area of future research. To date, some key enzymes, such as lanosterol (B1674476) synthase (Erg7p), have been functionally characterized through heterologous expression in yeast. nih.govresearchgate.net

Future proteomic studies will aim to identify and quantify the full complement of proteins involved in the sterol biosynthetic pathway. This will involve the use of techniques like mass spectrometry-based proteomics to analyze the protein expression profiles of Pneumocystis. Such studies will not only confirm the expression of putative enzymes identified through genomic analysis but also potentially uncover novel proteins involved in sterol modification and transport. The functional characterization of these enzymes, particularly the S-adenosyl-L-methionine:sterol C-24 methyltransferase (SAM:SMT) responsible for the characteristic alkylation of the sterol side chain, is of high priority as they represent promising targets for novel antifungal drugs.

Investigations into the Precise Physiological Contribution of this compound to Pneumocystis Survival Mechanisms

While it is established that the de novo synthesis of unique sterols is essential for Pneumocystis viability, the precise physiological roles of this compound and its related compounds remain an area of active investigation. These pathogen-specific sterols are thought to be critical for maintaining the structural integrity and function of cellular membranes, particularly in the absence of ergosterol. nih.gov

Future research will focus on elucidating the specific functions of this compound in membrane fluidity, permeability, and the activity of membrane-bound proteins. The inability of host cholesterol to fully substitute for these endogenous sterols suggests that they have unique structural properties that are indispensable for the organism's survival. nih.gov Investigating the biophysical properties of membranes enriched with this compound will provide insights into their specific roles. Furthermore, understanding how these unique sterols contribute to the organism's ability to evade the host immune system and survive in the lung environment is a key question that needs to be addressed.

Expanding Comparative Biochemical Studies of this compound in Diverse Organisms

This compound is a relatively rare sterol in the biological world, which makes its presence in Pneumocystis particularly intriguing from an evolutionary and biochemical perspective. To date, outside of Pneumocystis, its occurrence has been noted in the bark of the plant Neolitsea sericea. This limited distribution suggests a specialized and perhaps evolutionarily conserved function in these disparate organisms.

Future comparative biochemical studies will be essential to understand the broader context of this compound synthesis and function. By comparing the biosynthetic pathways and the enzymes involved in Pneumocystis with those in other this compound-producing organisms, researchers can gain insights into the evolutionary origins of this unique metabolic capability. Such studies may also reveal common structural or functional roles for this compound in different biological systems. Expanding the search for this compound in other fungi and microorganisms will help to paint a more complete picture of its distribution and significance in nature. This comparative approach will not only enhance our fundamental understanding of sterol biochemistry but may also uncover novel enzymes and metabolic pathways with potential biotechnological applications.

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Pneumocysterol?

To determine this compound’s molecular structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Ensure purity via HPLC or GC-MS before analysis. For novel derivatives, compare spectral data with established databases (e.g., PubChem, SciFinder) and report deviations in chemical shifts or fragmentation patterns. Include reproducibility protocols, such as triplicate runs and calibration with reference standards .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using cell lines relevant to the compound’s purported mechanism. Include positive and negative controls, dose-response curves (e.g., IC₅₀ calculations), and statistical validation (p < 0.05, ANOVA with post-hoc tests). Address cytotoxicity using MTT or LDH assays. Document cell culture conditions (e.g., passage number, media composition) to ensure reproducibility .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow green chemistry principles: optimize reaction conditions (solvent, temperature, catalysts) to maximize yield while minimizing waste. Characterize intermediates via TLC and IR spectroscopy. For final purification, use column chromatography with solvent systems validated for sterol-like compounds. Report yields, purity (>95%), and spectroscopic validation in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological efficacy be resolved?

Conduct a systematic review with meta-analysis to identify confounding variables (e.g., dosage variability, model organisms). Use PRISMA guidelines for data extraction and GRADE criteria for evidence quality assessment. Replicate key studies under standardized conditions, emphasizing blinding and randomization. Address publication bias via funnel plots .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Employ molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to model binding affinities and conformational stability. Validate predictions with in vitro assays (e.g., surface plasmon resonance for kinetic analysis). Cross-reference results with cheminformatics databases (ChEMBL, BindingDB) to identify structural analogs .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetics?

Use rodent models to measure bioavailability, half-life, and tissue distribution. Apply LC-MS/MS for plasma concentration profiling. Include dose-ranging studies and monitor metabolites via untargeted metabolomics. Adhere to ARRIVE guidelines for ethical reporting and statistical power calculations .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) in GraphPad Prism or R. Apply Bayesian hierarchical models for multi-experiment datasets. Report effect sizes (Cohen’s d) and confidence intervals. For omics data, apply false discovery rate (FDR) corrections .

Q. How can researchers ensure reproducibility in this compound studies?

- Preclinical : Follow NIH guidelines for experimental rigor (blinding, sample-size estimation).

- Data Sharing : Deposit raw spectra, crystallographic data, and code in repositories like Zenodo or GitHub.

- Reporting : Use checklists (e.g., CONSORT for trials, MIAME for microarray data) .

Contradiction Management

Q. What strategies address discrepancies between in silico predictions and experimental results for this compound?

Re-evaluate force field parameters in simulations or assay conditions (e.g., pH, ionic strength). Perform umbrella sampling or free-energy perturbation to refine binding models. Use orthogonal assays (e.g., ITC for thermodynamic validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.